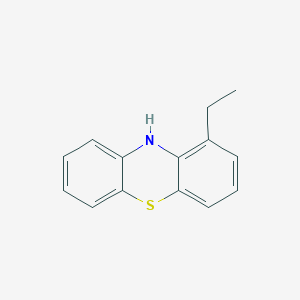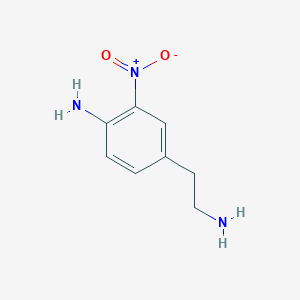![molecular formula C7H6O2S B8578145 3-methyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8578145.png)
3-methyl-4H-thieno[2,3-c]furan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4H-thieno[2,3-c]furan-6-one is an organic compound with the molecular formula C7H8OS It is a bicyclic compound that contains both a furan and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4H-thieno[2,3-c]furan-6-one can be achieved through several methods. One common approach involves the cyclization of an acyclic precursor. For example, the synthesis of 2,3-Dihydro-6-methylthieno[2,3-c]furan, a related compound, has been reported using an acyclic precursor . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis could be scaled up for industrial production, involving the use of larger reactors and optimized reaction conditions to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-methyl-4H-thieno[2,3-c]furan-6-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve the use of halogens or other electrophiles to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-4H-thieno[2,3-c]furan-6-one has several potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Additionally, its properties could make it useful in industrial applications, such as the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-methyl-4H-thieno[2,3-c]furan-6-one is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-methyl-4H-thieno[2,3-c]furan-6-one include other bicyclic furan and thiophene derivatives, such as 2,3-Dihydro-6-methylthieno[2,3-c]furan . These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific arrangement of the furan and thiophene rings, which can influence its chemical behavior and potential applications. Its distinct structure may confer unique properties that are not observed in other related compounds, making it a valuable subject of study in various fields of research.
Eigenschaften
Molekularformel |
C7H6O2S |
|---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
3-methyl-4H-thieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C7H6O2S/c1-4-3-10-6-5(4)2-9-7(6)8/h3H,2H2,1H3 |
InChI-Schlüssel |
WETTXCBIHYKVBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1COC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8578066.png)


![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}acetamide](/img/structure/B8578092.png)


![2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8578105.png)







